REACTION_CXSMILES
|
[CH2:1]([OH:6])[CH:2]([OH:5])[CH2:3][CH3:4].[Na].[O:8]1[CH:10]([CH2:11][CH3:12])[CH2:9]1.S(=O)(=O)(O)O>>[OH:5][CH:2]([CH2:3][CH3:4])[CH2:1][O:6][CH2:9][CH:10]([OH:8])[CH2:11][CH3:12] |^1:6|
|
Name
|
|
Quantity
|
270 g
|
Type
|
reactant
|
Smiles
|
C(C(CC)O)O
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
71 g
|
Type
|
reactant
|
Smiles
|
O1CC1CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CC1CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 500 ml, three neck, round bottom flask equipped with magnetic stirrer
|
Type
|
ADDITION
|
Details
|
internal thermometer, addition funnel, condenser, argon supply
|
Type
|
TEMPERATURE
|
Details
|
heating mantle
|
Type
|
CUSTOM
|
Details
|
is flushed with argon
|
Type
|
DISSOLUTION
|
Details
|
to dissolve
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
WAIT
|
Details
|
is continued for an additional hour
|
Type
|
CUSTOM
|
Details
|
the salts are removed by filtration
|
Type
|
DISTILLATION
|
Details
|
the liquid is fractionally distilled under vacuum
|
Type
|
CUSTOM
|
Details
|
to recover the excess butanediol
|
Type
|
CUSTOM
|
Details
|
The desired ether is obtained as a residue
|
Type
|
DISTILLATION
|
Details
|
Optionally, it is purified by further vacuum distillation
|
Name
|
|
Type
|
|
Smiles
|
OC(COCC(CC)O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |